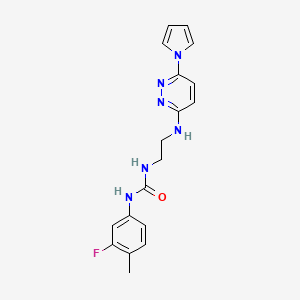

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea

Description

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O/c1-13-4-5-14(12-15(13)19)22-18(26)21-9-8-20-16-6-7-17(24-23-16)25-10-2-3-11-25/h2-7,10-12H,8-9H2,1H3,(H,20,23)(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQNOOBFQJXMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinyl intermediate: This can be achieved by reacting a suitable pyridazine derivative with a pyrrole compound under specific conditions.

Coupling with an ethylamine derivative: The intermediate is then reacted with an ethylamine derivative to introduce the aminoethyl group.

Urea formation: Finally, the compound is reacted with a fluoro-methylphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazine or phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3-fluoro-4-methylphenyl)urea would depend on its specific target. Generally, such compounds might inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Urea Families

The evidence highlights several urea derivatives with pyridazine or pyrazole substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

1H-Pyrrol-1-yl (pyrrole) vs. 1H-pyrazol-1-yl (pyrazole): Pyrrole’s five-membered ring with one nitrogen atom may offer distinct hydrogen-bonding capabilities compared to pyrazole’s two nitrogen atoms, influencing target affinity .

Pyridazine Modifications :

- The 6-(1H-pyrrol-1-yl)pyridazin-3-amine core in the target differs from the 6-(1H-pyrazol-1-yl)pyridazine in and . Pyrazole’s additional nitrogen may alter π-π stacking or dipole interactions in biological targets .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer: The synthesis involves multi-step reactions, including coupling of pyrrole-pyridazine and urea-forming steps. Key steps include:

- Step 1: Amine-ethyl intermediate preparation via nucleophilic substitution or reductive amination (e.g., using NaBH4 or Pd/C catalysis) .

- Step 2: Urea formation via reaction of the intermediate with 3-fluoro-4-methylphenyl isocyanate under anhydrous conditions (e.g., DMF solvent, 60–80°C).

- Optimization Tips:

- Use HPLC to monitor reaction progress and identify byproducts .

- Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane gradient) .

- Control moisture rigorously to avoid hydrolysis of the urea moiety .

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer:

- 1H/13C NMR: Confirm aromatic proton environments (e.g., pyrrole protons at δ 6.2–6.8 ppm, pyridazine protons at δ 8.1–8.5 ppm) and urea NH signals (δ 9.0–10.5 ppm) .

- IR Spectroscopy: Validate urea C=O stretch (~1640–1680 cm⁻¹) and aromatic C-H stretches .

- Mass Spectrometry (HRMS): Ensure molecular ion [M+H]+ matches theoretical mass (e.g., calculated for C20H20FN6O: 391.18 g/mol) .

Q. What preliminary assays are recommended to screen biological activity?

- Methodological Answer:

- Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination) .

- Cellular Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .

- Binding Affinity: Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., KD values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., cell line specificity, serum concentration in media) that may alter compound bioavailability .

- Metabolite Profiling: Use LC-MS to identify active metabolites (e.g., de-ethylated or hydroxylated derivatives) that contribute to observed discrepancies .

- Structural Dynamics: Perform molecular dynamics simulations to assess conformational stability in different solvent environments (e.g., aqueous vs. DMSO) .

Q. What strategies enhance target selectivity in derivative design?

- Methodological Answer:

- SAR Studies: Modify substituents systematically (e.g., replace 3-fluoro-4-methylphenyl with 3-chloro-4-methoxyphenyl) and evaluate selectivity ratios (e.g., IC50 ratio for target vs. off-target enzymes) .

- Crystallography: Co-crystallize the compound with target proteins (e.g., using SHELX for structure refinement) to identify key binding residues .

- Computational Docking: Use AutoDock Vina to predict binding poses and guide functional group substitutions .

Q. How can researchers address low solubility in in vivo models?

- Methodological Answer:

- Formulation Optimization:

- Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin-based encapsulation .

- Synthesize phosphate or hydrochloride salts to improve aqueous solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked PEG chains) for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.